3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-8-5(11)2-1-3-6(8)13-7(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHVDBMBPXOCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224225 | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-16-0 | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Urea Derivatives via β-Lactam Intermediates
This method involves the synthesis of hydantoins through intramolecular amidolysis of β-lactam ureas under basic conditions (Scheme 1).
Steps :
- Step 1 : Condensation of 4-methoxybenzaldehyde and 4-fluoroaniline to form imine 1 (73% yield).
- Step 2 : [2+2] cycloaddition (Staudinger reaction) with N-phthalimidoglycine to generate racemic cis- and trans-β-lactam carbamates 2 (trans-isomer: 75% yield).
- Step 3 : Deprotection of the phthalimide group using ethylenediamine to yield (±)-3-amino-β-lactam 3 (67% yield).
- Step 4 : Base-promoted cyclization of β-lactam ureas to form hydantoins.
Adaptation for Target Compound :
- Replace 4-fluoroaniline with 3-nitro-2-fluoroaniline. Post-cyclization, reduce the nitro group to amine using catalytic hydrogenation or sodium borohydride.
Key Data :
| Step | Reaction | Yield | Conditions |
|---|---|---|---|
| 1 | Imine formation | 73% | DCM, molecular sieves, 24h |
| 2 | β-Lactam synthesis | 75% | Triethylamine, 0–80°C |
| 4 | Hydantoin cyclization | 67% | NaOH, ethanol, reflux |
Condensation with Fluorinated Phenyl Isocyanates
A patent (EP0409215A1) describes the preparation of imidazolidine-2,5-dione derivatives via reaction of methylhydantoin with phenyl isocyanates in the presence of a basic catalyst.
Steps :
- Step 1 : React methylhydantoin with 3-amino-2-fluorophenyl isocyanate in dichloroethane using triethylamine (0.05–0.2 mol eq).
- Step 2 : Purify via recrystallization (ethanol/water).
Example :
- Analogous synthesis of 1-(2-fluoro-6-chlorobenzyl)-3-methylimidazolidine-2,5-dione achieved 84.2% yield under similar conditions.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine |
| Solvent | Dichloroethane |
| Temperature | 0–80°C |
| Yield | 60–88% (analogous compounds) |
Post-Functionalization of Preformed Hydantoins
This approach introduces the 3-amino-2-fluorophenyl group after hydantoin ring formation.
Steps :
- Step 1 : Synthesize 3-(3-nitro-2-fluorophenyl)imidazolidine-2,4-dione via nucleophilic substitution.
- Step 2 : Reduce the nitro group to amine using Pd/C and H₂ or SnCl₂/HCl.
Example :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nature of the substituents .
Scientific Research Applications
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazolidine-2,4-dione core allows diverse substitutions, influencing solubility, stability, and biological activity. Below is a comparison of key analogues:
Key Observations:
- Fluorine vs. Chlorine: The substitution of fluorine in the target compound may reduce molecular weight and polar surface area (PSA) compared to its chloro analogue (226.62 vs.
- Amino Group Impact: The 3-amino group in the target compound and 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione enhances hydrogen-bonding capacity, which could influence solubility and receptor interactions .
- Bulkier Substituents: Compounds like 3-(4-phenoxybutyl)imidazolidine-2,4-dione demonstrate that extended aliphatic chains or aromatic systems (e.g., phenoxy) enhance agonist activity at nuclear receptors, though at the cost of increased molecular weight .
Structural Similarity and Drug Design
emphasizes that structural similarity >0.7 to known bioactive scaffolds (e.g., 3-(4-phenoxybutyl)imidazolidine-2,4-dione) predicts comparable biological activity. The target compound’s fluorinated phenyl group aligns with this principle, as fluorine is a common bioisostere for hydrogen or chlorine in drug design .
Biological Activity
Overview
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the imidazolidine-2,4-dione class. Its unique structure, characterized by an imidazolidine core substituted with an amino and a fluorophenyl group, suggests potential applications in pharmaceuticals and biological research. This article focuses on the biological activities of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Similar compounds in its class have demonstrated the following mechanisms:
- Receptor Binding : It shows high affinity for multiple receptors, influencing various biochemical pathways.
- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : It affects cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
Biological Activities
Research has highlighted a range of biological activities associated with this compound and its derivatives:
| Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication through interference with viral enzymes. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines (e.g., MCF7). |
| Antimicrobial | Demonstrates activity against bacterial strains and fungi. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Antidiabetic | Improves insulin sensitivity and glucose metabolism in animal models. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress in cells. |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast). The compound exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity against MCF7 (IC50 = 4.5 µmol/L) and moderate effects on non-tumor cells (HFF1 IC50 = 12.0 µmol/L) .
- Antimicrobial Effects : In vitro studies showed that derivatives of this compound possess notable antimicrobial properties against several bacterial strains, suggesting potential as a therapeutic agent for infections .
- Anti-inflammatory Properties : Research indicated that the compound can reduce levels of pro-inflammatory cytokines in cell cultures, pointing to its potential use in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals moderate water solubility and membrane permeability, making it a suitable candidate for further drug development. It is likely to be metabolized by cytochrome P450 enzymes, which is crucial for understanding its bioavailability and interactions with other drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of imidazolidine-2,4-dione derivatives typically involves cyclization of urea derivatives with α-amino acids or alkylation of hydantoin scaffolds. Microwave-assisted one-pot synthesis (e.g., as described for 3-thienyl analogs ) can improve yield and reduce reaction time. For fluorinated analogs like the target compound, regioselective fluorination at the phenyl ring may require electrophilic substitution using fluorinating agents (e.g., Selectfluor™) under controlled pH and temperature. Post-synthesis purification via recrystallization or column chromatography is critical, with HPLC-MS (as in ) used to confirm purity (>95%) and structural integrity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and validate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the imidazolidine-dione ring protons (δ 4.0–5.5 ppm for N–CH–N) and aromatic protons (δ 6.5–8.0 ppm for the fluorophenyl group). Fluorine substituents induce deshielding and splitting patterns; for example, 2-fluorophenyl groups show distinct coupling constants (e.g., ≈ 8–12 Hz) .
- LC-MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical mass (e.g., C₉H₇FN₃O₂: 224.06 g/mol). High-resolution MS (HRMS) can resolve isotopic patterns for fluorine (¹⁹F).
- IR : Stretching vibrations for carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹, while N–H bonds (amine/imide) absorb at ~3200–3400 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., CNS targets)?
- Methodological Answer : Based on structurally related imidazolidine-dione derivatives with CNS activity , assays include:
- Receptor binding : Radioligand displacement assays for GABAₐ, NMDA, or serotonin receptors.
- Enzyme inhibition : Acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition studies.
- Cellular models : Neuroprotection assays using SH-SY5Y cells exposed to oxidative stress (H₂O₂ or Aβ peptides). Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., phenytoin for anticonvulsant activity ).
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?
- Methodological Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing stability and influencing charge distribution .
- Docking simulations : Use software like AutoDock Vina to model binding to CNS targets (e.g., GABAₐ receptor). The 3-amino-2-fluorophenyl group may engage in π-π stacking or hydrogen bonding with residues like Tyr157 or Arg87 .
Q. How do structural modifications (e.g., fluorination, aryl substitution) impact pharmacological activity and metabolic stability?
- Methodological Answer :
- Fluorine effects : Fluorine at the 2-position enhances lipophilicity (logP) and bioavailability. Compare analogs with 2-fluoro vs. 4-fluoro substituents; the former may improve blood-brain barrier penetration .
- Aryl topology : Bulky substituents (e.g., naphthyl) reduce metabolic clearance but may decrease solubility. Use metabolic stability assays (e.g., liver microsomes) to quantify CYP450-mediated oxidation .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines, buffer conditions, and controls. For example, discrepancies in AChE inhibition may arise from enzyme source variations (human vs. electric eel) .
- Structural validation : Confirm compound purity and stereochemistry (e.g., chiral centers via X-ray crystallography) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
